Ethyl 2-amino-5-(dimethylamino)benzoate is an organic compound with the molecular formula CHNO. It belongs to the class of aminobenzoates, characterized by the presence of an ethyl ester and a dimethylamino substituent. This compound is notable for its structural features, which include an amino group at the second position and a dimethylamino group at the fifth position of the benzoate ring, making it a potential candidate for various chemical and biological applications .
These reactions expand its utility in organic synthesis and medicinal chemistry.
Ethyl 2-amino-5-(dimethylamino)benzoate can be synthesized through several methods:
Ethyl 2-amino-5-(dimethylamino)benzoate finds applications primarily in pharmaceutical research due to its potential as a precursor in drug synthesis. Its structural characteristics make it suitable for developing compounds targeting various biological pathways, especially in neuropharmacology. Additionally, it may serve as a reagent in organic synthesis for constructing more complex molecular architectures.
Several compounds share structural similarities with Ethyl 2-amino-5-(dimethylamino)benzoate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 4-(dimethylamino)benzoate | Dimethylamino group at position 4 | Known for its use as a local anesthetic |
| Methyl 2-amino-5-(dimethylamino)benzoate | Methyl instead of ethyl group | Potentially different solubility and reactivity |
| Ethyl 2-amino-4-methylbenzoate | Methyl group at position 4 | Variation in substitution pattern affects properties |
| Dimethylaminobenzoic acid | Contains carboxylic acid functionality | Exhibits different biological activities |
These compounds illustrate the diversity within the aminobenzoate class while highlighting the unique positioning of functional groups in Ethyl 2-amino-5-(dimethylamino)benzoate, which may influence its reactivity and biological activity .
The concept of bioisosteric replacement represents a fundamental strategy in medicinal chemistry for optimizing drug properties while maintaining biological activity. In the context of ethyl 2-amino-5-(dimethylamino)benzoate, understanding potential bioisosteric replacements provides crucial insights into structure-activity relationships and opportunities for pharmaceutical development [1] [2].
Carboxylic Acid Bioisosteres
The benzoate moiety in ethyl 2-amino-5-(dimethylamino)benzoate can be replaced with various bioisosteric groups to modulate physicochemical properties. Tetrazole rings serve as excellent bioisosteres for carboxylic acids, maintaining similar acidity while providing enhanced metabolic stability [3]. The tetrazole replacement demonstrates improved resistance to enzymatic degradation while preserving the hydrogen bonding characteristics essential for molecular recognition [4].
1,3,4-Oxadiazoles represent another promising bioisosteric replacement, offering advantages in membrane permeability and bioavailability [2]. These heterocyclic systems can mimic the molecular planarity and dipole moment of carboxylic acids while providing enhanced pharmacokinetic properties. The oxadiazole bioisostere has shown particular utility in CNS drug development, where improved blood-brain barrier penetration is crucial [2].
Amide Bioisosteres
The amino functionality in ethyl 2-amino-5-(dimethylamino)benzoate can be replaced with 1,2,3-triazole moieties, which serve as effective amide bioisosteres [2]. These replacements offer enhanced metabolic stability by reducing susceptibility to proteolytic degradation while maintaining similar hydrogen bonding patterns. The triazole bioisostere has demonstrated particular utility in peptide chemistry applications where improved stability is required [2].
Saturated Bicyclic Systems
Recent advances in medicinal chemistry have introduced saturated bicyclic systems as effective bioisosteres for aromatic rings [5] [6]. Bicyclo[1.1.1]pentane (BCP) represents a particularly promising replacement for para-disubstituted benzene rings, offering improved physicochemical properties including enhanced solubility and reduced lipophilicity [5] [6].
Bicyclo[2.1.1]hexane and bicyclo[3.1.1]heptane structures serve as meta-substituted benzene bioisosteres, providing opportunities to modulate the three-dimensional shape of molecules while maintaining key pharmacophoric interactions [5]. These replacements can significantly improve the Fsp3 character of drug molecules, potentially leading to enhanced developability [7].
Cage-like Structures
Cubane derivatives have emerged as effective bioisosteres for aromatic rings, offering unique three-dimensional geometries that can modulate biological activity [6]. The rigid, cage-like structure of cubane provides opportunities for precise spatial positioning of substituents while maintaining molecular stability. Carborane clusters represent another class of cage-like bioisosteres, offering exceptional metabolic stability and unique electronic properties [6].
Electronic Effects
The electronic properties of bioisosteric replacements significantly influence molecular recognition and binding affinity. Tetrazole bioisosteres exhibit similar electronic characteristics to carboxylic acids, with comparable pKa values and hydrogen bonding capabilities [3]. However, the nitrogen-rich environment of tetrazoles can provide additional opportunities for π-π stacking interactions with aromatic amino acid residues in protein binding sites [4].
Steric Compatibility
The three-dimensional shape complementarity between bioisosteric replacements and their targets represents a critical factor in maintaining biological activity. Bicyclo[1.1.1]pentane bioisosteres maintain similar inter-substituent distances to para-disubstituted benzenes while providing enhanced conformational rigidity [5]. This rigidity can improve binding selectivity by reducing conformational entropy penalties upon target engagement [6].
Metabolic Stability
Bioisosteric replacements can significantly impact metabolic stability by altering susceptibility to enzymatic degradation. Oxadiazole bioisosteres demonstrate enhanced stability towards hydrolytic enzymes compared to ester functionalities, potentially leading to improved in vivo half-lives [2]. Similarly, triazole bioisosteres show reduced susceptibility to peptidase activity, making them valuable for applications requiring extended duration of action [2].
Membrane Permeability
The lipophilicity and hydrogen bonding characteristics of bioisosteric replacements directly influence membrane permeability. Saturated bicyclic bioisosteres typically exhibit reduced lipophilicity compared to aromatic counterparts, potentially improving aqueous solubility while maintaining sufficient membrane permeability for oral bioavailability [5] [7].
| Bioisosteric Replacement | Original Functional Group | Properties Modified | Structural Similarity |
|---|---|---|---|
| Tetrazole | Carboxylic acid | Ionization state, PKa | High |
| Triazole | Amide | Metabolic stability | Moderate |
| Oxadiazole | Amide | Metabolic stability, permeability | Moderate |
| Imidazole | Amide | Basicity, solubility | Moderate |
| Isoxazole | Carboxylic acid | Ionization state | High |
| Bicyclo[1.1.1]pentane | Phenyl ring | Lipophilicity, solubility | High |
| Bicyclo[2.1.1]hexane | Phenyl ring | Lipophilicity, Fsp3 | High |
| Cubane | Phenyl ring | Lipophilicity | High |
| Carborane | Phenyl ring | Metabolic stability | Moderate |
The dimethylamino substituent in ethyl 2-amino-5-(dimethylamino)benzoate exhibits profound electronic effects that significantly influence molecular properties and biological activity. Understanding these electronic effects provides crucial insights into structure-activity relationships and guides rational drug design strategies [8] [9].
Electron Donation Mechanisms
The dimethylamino group functions as a strong electron-donating substituent through both resonance and inductive effects [9]. The lone pair of electrons on the nitrogen atom can delocalize into the π-system of the aromatic ring, thereby increasing electron density at the ortho and para positions relative to the amino group [9]. This electron donation enhances the nucleophilicity of the aromatic ring and makes it more reactive towards electrophilic aromatic substitution reactions [9].
Position-Dependent Effects
The electronic effects of dimethylamino substituents vary significantly depending on their position relative to other functional groups. When positioned para to electron-withdrawing groups, the dimethylamino substituent can stabilize the resulting charge-transfer complex through resonance stabilization [8]. Meta-positioned dimethylamino groups primarily exert their effects through inductive mechanisms, as direct resonance interaction with the aromatic π-system is geometrically restricted [8].
Electronic Constants
The Hammett substituent constant (σ) for dimethylamino groups varies depending on position and electronic environment. Para-dimethylamino substituents exhibit a σp value of approximately -0.83, indicating strong electron donation [9]. Meta-dimethylamino substituents show a σm value of approximately -0.16, reflecting the primarily inductive nature of their electron-donating effect [9].
Reactivity Patterns
The strong electron-donating character of dimethylamino substituents significantly influences reaction selectivity and kinetics. In electrophilic aromatic substitution reactions, dimethylamino groups activate the aromatic ring towards electrophilic attack, leading to faster reaction rates and preferential substitution at ortho and para positions [9]. This activation effect can be quantified through linear free energy relationships, providing predictive tools for reaction design [10].
Nitrogen Inversion and Rotation
The dimethylamino group exhibits restricted rotation around the carbon-nitrogen bond due to partial double-bond character arising from resonance interactions [10]. Computational studies have revealed rotational barriers of approximately 15-20 kcal/mol for dimethylamino groups directly attached to aromatic rings, indicating significant conjugative stabilization [10]. The planar conformation represents the energetically preferred geometry, maximizing orbital overlap between the nitrogen lone pair and the aromatic π-system [10].
Steric Effects
Ortho-substituted dimethylamino groups can experience significant steric interactions with adjacent substituents, leading to non-planar conformations that reduce conjugative stabilization [11]. These steric effects can be quantified through analysis of twist angles and their impact on electronic properties, providing insights into structure-activity relationships [11].
Molecular Orbital Considerations
Density functional theory calculations reveal that dimethylamino substituents significantly affect the frontier molecular orbitals of aromatic systems [12]. The highest occupied molecular orbital (HOMO) energy increases upon dimethylamino substitution, reflecting the electron-donating nature of the group [12]. This elevation in HOMO energy correlates with increased nucleophilicity and enhanced reactivity towards electrophilic species [12].
Charge Distribution
Natural bond orbital analysis demonstrates that dimethylamino substituents donate electron density to the aromatic ring through both σ and π channels [13]. The π-donation component typically dominates, with significant electron density transfer from the nitrogen lone pair to the aromatic π-system [13]. This charge transfer can be quantified through analysis of atomic charges and bond orders, providing detailed insights into electronic structure [13].
Excited State Characteristics
Dimethylamino-substituted aromatic systems often exhibit solvatochromic behavior, with emission wavelengths shifting in response to solvent polarity [12]. This behavior arises from the formation of intramolecular charge-transfer states, where electron density transfers from the dimethylamino donor to an acceptor moiety [12]. The degree of solvatochromism provides information about the extent of charge transfer and the electronic coupling between donor and acceptor groups [12].
Fluorescence Properties
The electron-donating nature of dimethylamino substituents can significantly enhance fluorescence quantum yields by stabilizing the excited state through resonance interactions [12]. However, very strong electron-donating groups can lead to fluorescence quenching through photoinduced electron transfer processes [12]. The balance between these competing effects determines the overall photophysical properties of dimethylamino-substituted systems [12].
Receptor Binding
The electronic properties of dimethylamino substituents can significantly influence receptor binding affinity and selectivity. The electron-rich nature of dimethylamino groups can enhance binding to receptors containing electron-deficient aromatic residues through π-π stacking interactions [14]. Additionally, the hydrogen bonding capabilities of dimethylamino groups can contribute to binding affinity through interactions with polar amino acid residues [14].
Metabolic Considerations
The electron-donating nature of dimethylamino substituents can affect metabolic stability by influencing the reactivity of adjacent functional groups. Positions ortho and para to dimethylamino groups are typically more susceptible to oxidative metabolism due to increased electron density [14]. This enhanced reactivity can be exploited in prodrug design or may require structural modifications to improve metabolic stability [14].
| Position | Electronic Effect | Resonance Contribution | Hammett Constant (σ) | Impact on Reactivity | Steric Hindrance |
|---|---|---|---|---|---|
| ortho | Strong electron donation | Direct conjugation | -0.83 | Activating | High |
| meta | Moderate electron donation | Inductive only | -0.16 | Weakly activating | Low |
| para | Strong electron donation | Direct conjugation | -0.83 | Strongly activating | Low |
Computational modeling represents an essential tool for understanding the conformational behavior of ethyl 2-amino-5-(dimethylamino)benzoate and related compounds. The integration of various computational methods provides comprehensive insights into molecular flexibility, preferred conformations, and the relationship between structure and biological activity [15] [16].
Potential Energy Surfaces
The conformational landscape of ethyl 2-amino-5-(dimethylamino)benzoate can be represented as a multidimensional potential energy surface, where each point corresponds to a specific molecular conformation and its associated energy [17]. The challenge lies in efficiently exploring this complex surface to identify energetically favorable conformations and transition pathways between them [17]. Modern computational approaches employ sophisticated algorithms to navigate these surfaces and characterize conformational preferences [18].
Force Field Methods
Molecular mechanics approaches utilize empirical force fields to describe intramolecular interactions and calculate conformational energies [15]. The OPLS (Optimized Potentials for Liquid Simulations) force field family has proven particularly effective for organic molecules containing amino and ester functionalities [19]. These force fields parameterize bonded and non-bonded interactions, enabling rapid evaluation of conformational energies across large numbers of structures [20].
Electronic Structure Calculations
Density functional theory provides a quantum mechanical framework for analyzing the electronic structure and conformational preferences of ethyl 2-amino-5-(dimethylamino)benzoate [21]. The B3LYP functional with 6-31G(d) basis sets has demonstrated excellent performance for geometry optimization and conformational analysis of aminobenzoate derivatives [21]. These calculations reveal the influence of electronic effects on conformational stability and the role of intramolecular interactions in determining preferred geometries [21].
Tautomeric Considerations
DFT calculations have revealed the existence of multiple tautomeric forms for aminobenzoic acid derivatives, each potentially exhibiting distinct conformational preferences [21]. The interconversion between these tautomers can significantly influence biological activity, making their computational characterization essential for understanding structure-activity relationships [21]. Energy differences between tautomeric forms typically range from 2-10 kcal/mol, indicating their potential biological relevance [21].
Dynamic Conformational Sampling
Molecular dynamics simulations provide detailed insights into the dynamic nature of conformational interconversion in ethyl 2-amino-5-(dimethylamino)benzoate [22]. These simulations reveal the time-dependent behavior of molecular flexibility and the kinetics of conformational transitions [22]. Typical simulation timescales range from nanoseconds to microseconds, capturing conformational events relevant to biological recognition processes [22].
Enhanced Sampling Methods
Standard molecular dynamics simulations may inadequately sample rare conformational events due to high energy barriers [22]. Enhanced sampling techniques, such as replica exchange molecular dynamics and umbrella sampling, have been developed to overcome these limitations [22]. These methods enable comprehensive exploration of conformational space and accurate calculation of free energy differences between conformational states [23].
Systematic and Stochastic Approaches
Conformational search algorithms employ both systematic and stochastic strategies to explore molecular flexibility [20]. Systematic approaches exhaustively sample all possible combinations of rotational angles, while stochastic methods use random or guided sampling to identify low-energy conformations [20]. The choice of algorithm depends on molecular size, flexibility, and computational resources available [20].
Machine Learning Integration
Recent advances have integrated machine learning techniques into conformational analysis, enabling more efficient exploration of conformational space [24]. Neural networks and other machine learning models can predict conformational preferences based on structural features, reducing the computational cost of extensive sampling [24]. These approaches have shown particular promise for analyzing large conformational ensembles generated by molecular dynamics simulations [24].
Dimensionality Reduction
The high-dimensional nature of conformational space necessitates dimensionality reduction techniques for effective analysis [25]. Principal component analysis represents a widely used approach for identifying the most significant conformational motions and reducing complex datasets to manageable dimensions [25]. These analyses reveal the dominant conformational modes and their relationship to biological activity [25].
Self-Organizing Maps
Self-organizing maps provide an advanced approach for analyzing conformational ensembles by creating topological representations of conformational space [26]. These methods excel at identifying conformational clusters and visualizing the relationships between different molecular states [26]. The resulting conformational maps provide intuitive representations of molecular flexibility and facilitate structure-activity relationship analysis [26].
Spectroscopic Validation
Computational conformational predictions require validation through comparison with experimental data [15]. Nuclear magnetic resonance spectroscopy provides detailed information about solution-state conformations, while X-ray crystallography reveals solid-state structures [15]. The correlation between computational predictions and experimental observations serves as a crucial validation step in conformational analysis [15].
Bioactive Conformation Identification
A critical challenge in conformational analysis involves identifying bioactive conformations among the numerous possible structures [19]. Comparison with crystallographic structures of protein-ligand complexes provides direct evidence for biologically relevant conformations [19]. The energy difference between the bioactive conformation and the global minimum provides insights into the conformational cost of binding [19].
Multi-Scale Modeling
Effective conformational analysis often requires integration of multiple computational approaches operating at different scales [27]. Quantum mechanical calculations provide detailed electronic structure information, while molecular dynamics simulations capture dynamic behavior [27]. The combination of these approaches enables comprehensive characterization of conformational properties [27].
Automated Analysis Pipelines
The development of automated analysis pipelines has streamlined conformational analysis workflows [16]. These pipelines integrate conformational generation, energy evaluation, clustering, and property calculation into seamless computational protocols [16]. Such automation enables systematic analysis of large molecular libraries and facilitates high-throughput conformational screening [16].
| Method | Application | Computational Cost | Accuracy | Time Scale |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, geometry optimization | High | High | Static |
| Molecular Dynamics (MD) | Dynamic conformational sampling | High | High | ns-μs |
| Monte Carlo (MC) | Thermodynamic sampling | Medium | Medium | Equilibrium |
| Molecular Mechanics (MM) | Energy minimization | Low | Low-Medium | Static |
| Conformational Search | Conformational space exploration | Medium | Medium | Static |
| Principal Component Analysis (PCA) | Dimensionality reduction | Low | Medium | Post-processing |
| Machine Learning (ML) | Pattern recognition in conformations | Medium | Variable | Post-processing |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Hybrid calculations | Very High | Very High | ps-ns |
The development of central nervous system-active compounds requires careful consideration of unique physiological barriers and target-specific requirements. Ethyl 2-amino-5-(dimethylamino)benzoate provides a valuable scaffold for exploring target-specific modifications that enhance CNS penetration while maintaining biological activity [28] [29].
Physicochemical Property Optimization
The blood-brain barrier represents the primary obstacle for CNS drug delivery, requiring specific physicochemical properties for successful penetration [28]. Optimal CNS drugs typically exhibit molecular weights below 450 Da, log P values between 2-3, and polar surface areas less than 90 Ų [28]. The ethyl 2-amino-5-(dimethylamino)benzoate scaffold, with its molecular weight of 208.26 Da and moderate lipophilicity, provides an excellent starting point for CNS-targeted modifications [28].
CNS Multiparameter Optimization
The CNS multiparameter optimization (MPO) algorithm provides a quantitative framework for balancing physicochemical properties essential for brain penetration [28]. This algorithm considers six key parameters: molecular weight, log P, log D, topological polar surface area, hydrogen bond donors, and most basic center pKa [28]. Compounds with CNS MPO scores above 4.0 demonstrate significantly higher probability of achieving therapeutic brain exposures [28].
P-glycoprotein Interactions
P-glycoprotein represents a major efflux transporter that limits CNS drug accumulation by actively removing compounds from brain tissue [30]. Structural modifications that reduce P-glycoprotein recognition can significantly enhance brain penetration [30]. The dimethylamino substituent in ethyl 2-amino-5-(dimethylamino)benzoate may influence P-glycoprotein interactions through electronic and steric effects [30].
Design Strategies for Efflux Evasion
Successful efflux pump evasion strategies include reducing molecular flexibility through conformational restriction, modifying hydrogen bonding patterns, and adjusting molecular size and lipophilicity [30]. Bioisosteric replacements that maintain pharmacological activity while altering transporter recognition represent particularly effective approaches [30]. The integration of rigid structural elements can reduce the conformational entropy available for transporter binding [30].
Neurotransmitter System Targeting
CNS drug development increasingly focuses on selective modulation of specific neurotransmitter systems to minimize off-target effects [31]. The dimethylamino functionality in ethyl 2-amino-5-(dimethylamino)benzoate provides opportunities for selective interactions with monoaminergic receptors, including dopamine, serotonin, and norepinephrine systems [31]. Structure-based design approaches can optimize selectivity through precise positioning of pharmacophoric elements [32].
Allosteric Modulation
Allosteric modulators offer advantages over orthosteric ligands by providing more subtle and physiologically relevant modulation of receptor activity [31]. The flexible ethyl ester linkage in ethyl 2-amino-5-(dimethylamino)benzoate allows conformational adaptation to allosteric binding sites, potentially enabling selective modulation of specific receptor subtypes [31]. This approach can improve therapeutic windows by reducing the risk of overstimulation or complete receptor blockade [31].
Cytochrome P450 Considerations
The metabolism of CNS drugs by cytochrome P450 enzymes can significantly impact therapeutic efficacy and safety [33]. The dimethylamino group in ethyl 2-amino-5-(dimethylamino)benzoate represents a potential site for N-dealkylation by CYP3A4 and other enzymes [33]. Strategic modifications, such as the introduction of fluorine atoms or cyclic constraints, can block metabolic soft spots while maintaining biological activity [33].
Phase II Conjugation Pathways
Phase II conjugation reactions, including glucuronidation and sulfation, can rapidly clear CNS drugs from the brain [33]. The amino and ester functionalities in ethyl 2-amino-5-(dimethylamino)benzoate may serve as substrates for these enzymes [33]. Prodrug strategies that mask conjugation sites until after brain penetration can overcome these limitations [33].
Protein Binding Modulation
High protein binding can limit the free drug concentration available for CNS penetration [28]. The lipophilic nature of the dimethylamino substituent may contribute to protein binding through hydrophobic interactions [28]. Structural modifications that reduce protein binding affinity while maintaining CNS penetration properties can improve therapeutic efficacy [28].
Half-Life Optimization
The optimization of drug half-life requires balancing metabolic stability with clearance mechanisms [34]. CNS drugs often benefit from extended half-lives due to the time required for brain penetration and target engagement [34]. The ester functionality in ethyl 2-amino-5-(dimethylamino)benzoate provides opportunities for half-life modulation through bioisosteric replacement or structural modification [34].
GPCR-Targeted Modifications
G-protein-coupled receptors represent major targets for CNS drugs, requiring specific structural features for effective binding and signaling [32]. The dimethylamino group can participate in electrostatic interactions with acidic residues in GPCR binding sites, while the benzoate moiety can engage in aromatic stacking with phenylalanine and tyrosine residues [32]. Computational modeling can guide the optimization of these interactions for specific GPCR subtypes [32].
Ion Channel Modulation
Ion channels represent another important class of CNS targets, requiring distinct structural features for effective modulation [35]. The planar aromatic system in ethyl 2-amino-5-(dimethylamino)benzoate can interact with aromatic residues in ion channel pores, while the amino groups can form hydrogen bonds with channel proteins [35]. The flexible ethyl ester linkage allows adaptation to the specific geometry of different ion channel binding sites [35].
Intranasal Delivery
Intranasal administration provides a direct route to the CNS, bypassing the blood-brain barrier and reducing systemic exposure [36]. The physicochemical properties of ethyl 2-amino-5-(dimethylamino)benzoate make it suitable for intranasal formulation, with appropriate modifications to enhance mucosal penetration [36]. Permeation enhancers and mucoadhesive polymers can further improve intranasal delivery efficiency [36].
Nanoparticle Formulations
Nanoparticle formulations can enhance CNS drug delivery through various mechanisms, including improved stability, controlled release, and targeted delivery [36]. The encapsulation of ethyl 2-amino-5-(dimethylamino)benzoate in lipid nanoparticles or polymeric carriers can improve brain penetration while reducing systemic side effects [36]. Surface modifications with targeting ligands can further enhance brain-specific delivery [36].
| Modification Type | Target Property | Design Strategy | CNS Relevance |
|---|---|---|---|
| Lipophilicity optimization | LogP 2-3 | Bioisosteric replacement | High |
| Molecular weight reduction | MW < 450 Da | Fragment optimization | High |
| Polar surface area adjustment | PSA < 90 Ų | Heteroatom introduction | High |
| Efflux pump evasion | Avoid P-gp substrates | Structural rigidification | Critical |
| Metabolic stability enhancement | Metabolic soft spots | Metabolic blocking | High |
| Receptor selectivity improvement | Receptor subtype selectivity | Structure-based design | Variable |
| Blood-brain barrier penetration | CNS MPO score > 4 | Physicochemical balance | Critical |
| Protein binding modulation | fu,p optimization | Polar surface optimization | High |